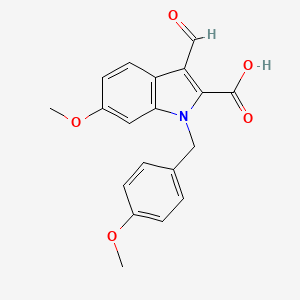
1-(2-Aminoetil)-N,N-dimetil-1H-bencimidazol-5-sulfonamida
Descripción general
Descripción
1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an aminoethyl group, a dimethyl group, and a sulfonamide group attached to the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
A compound with a similar structure, n-(2-aminoethyl)-1-aziridineethanamine, is known to inhibit the angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and severe acute respiratory syndrome (SARS) .
Mode of Action
Based on the similar compound n-(2-aminoethyl)-1-aziridineethanamine, it may inhibit ace2, preventing the actions of angiotensin ii, which can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . This inhibition could potentially prevent viral attachment and entry .
Biochemical Pathways
Dopamine, a related compound, is known to play a significant role in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Result of Action
The inhibition of ace2 by a similar compound, n-(2-aminoethyl)-1-aziridineethanamine, could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide typically involves multiple steps One common method involves the reaction of 2-aminobenzimidazole with dimethyl sulfate to introduce the N,N-dimethyl groupThe final step involves the addition of the aminoethyl group through a nucleophilic substitution reaction with ethylenediamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of oxides and sulfoxides.
Reduction: Formation of sulfonic acids and amines.
Substitution: Formation of halogenated or nitro-substituted benzimidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)piperazine: Similar in structure but lacks the benzimidazole ring.
1-(2-Aminoethyl)-1H-benzimidazole: Similar but without the N,N-dimethyl and sulfonamide groups.
N,N-Dimethyl-1H-benzimidazole-5-sulfonamide: Similar but lacks the aminoethyl group.
Uniqueness
1-(2-Aminoethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and reactivity, while the sulfonamide group contributes to its potential as an enzyme inhibitor .
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylbenzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-14(2)18(16,17)9-3-4-11-10(7-9)13-8-15(11)6-5-12/h3-4,7-8H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWKLFKKBYYJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1392534.png)
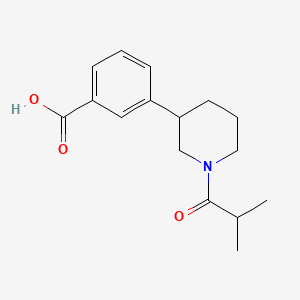
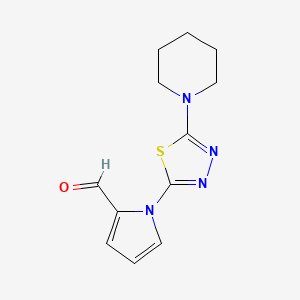
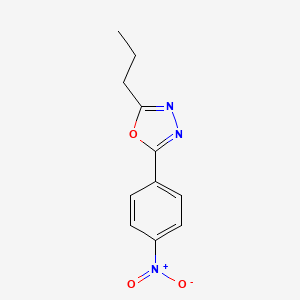
![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)
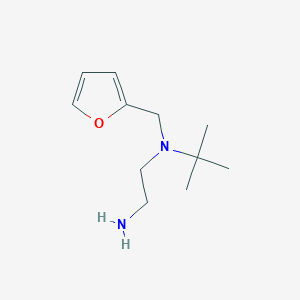
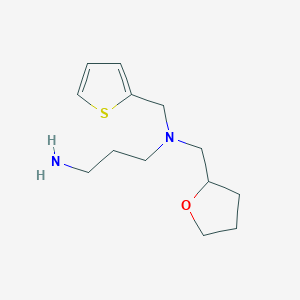
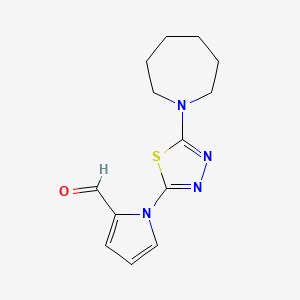
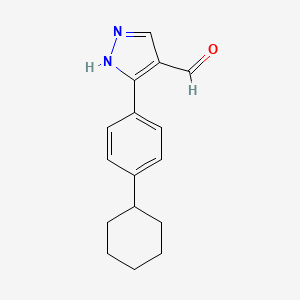

![7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392551.png)
![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)
![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)
